molecular formula C14H18N4O2 B252287 N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

Cat. No. B252287
M. Wt: 274.32 g/mol
InChI Key: OUSOKHZHNLRUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This results in the inhibition of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the EGFR signaling pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells, which is necessary for tumor growth and metastasis. In addition, N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is its specificity for the EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR signaling in cancer. However, N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has a relatively short half-life in vivo, which limits its therapeutic potential. In addition, N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

Future research on N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide could focus on improving its pharmacokinetic properties, such as increasing its half-life and solubility. In addition, N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide could be used in combination with other targeted therapies or chemotherapeutic agents to enhance its anti-cancer effects. Further studies could also investigate the role of N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in other diseases, such as neurodegenerative disorders and autoimmune diseases.

Synthesis Methods

N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide can be synthesized using a multi-step procedure involving the reaction of 2-aminobenzonitrile with 3-chloropropionitrile, followed by the reduction of the resulting nitrile to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 2,4-dichloro-5-nitropyrimidine to yield the desired product.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been used in preclinical studies to evaluate the efficacy of EGFR-targeted therapies in cancer treatment.

properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C14H18N4O2/c1-18(2)9-5-8-15-14(20)12-16-11-7-4-3-6-10(11)13(19)17-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,20)(H,16,17,19)

InChI Key

OUSOKHZHNLRUHP-UHFFFAOYSA-N

Isomeric SMILES

CN(C)CCCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

SMILES

CN(C)CCCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

Canonical SMILES

CN(C)CCCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

Origin of Product

United States

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